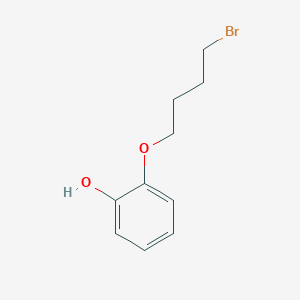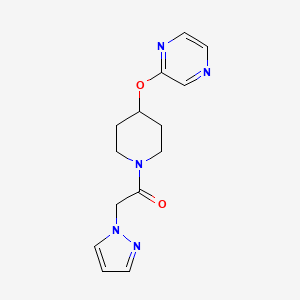![molecular formula C8H11IO2 B2396143 3-ヨードビシクロ[1.1.1]ペンタン-1-カルボン酸エチル CAS No. 1936371-35-5](/img/structure/B2396143.png)
3-ヨードビシクロ[1.1.1]ペンタン-1-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is an organic compound with the molecular formula C₈H₁₁IO₂ and a molecular weight of 266.08 g/mol . This compound is part of the bicyclo[1.1.1]pentane family, characterized by a unique three-dimensional structure that imparts distinct chemical properties .
科学的研究の応用
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate typically involves the iodination of bicyclo[1.1.1]pentane derivatives. One common method includes the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, such as ethyl bicyclo[1.1.1]pentane-1-carboxylate.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, carboxylic acids, and reduced forms of the original compound .
作用機序
The mechanism of action of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to various substrates . The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance the stability and specificity of the compound’s interactions .
類似化合物との比較
Similar Compounds
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the iodine atom and ester group, providing a different reactivity profile.
Uniqueness
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is unique due to its combination of the bicyclo[1.1.1]pentane core and the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
特性
IUPAC Name |
ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IO2/c1-2-11-6(10)7-3-8(9,4-7)5-7/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPQDYRRFJZNEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-1-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2396063.png)

![3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2396068.png)
![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B2396071.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2396073.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2396074.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(4-methanesulfonylphenyl)propan-1-one](/img/structure/B2396075.png)


![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2396078.png)



